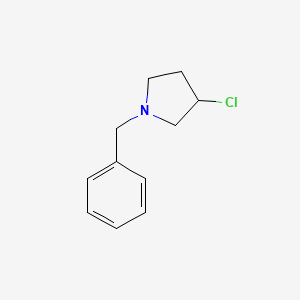

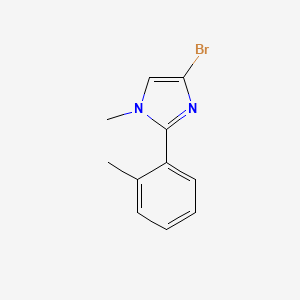

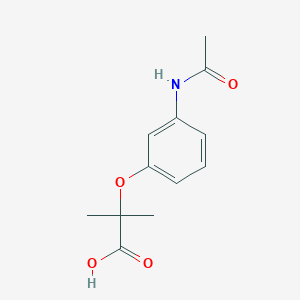

![molecular formula C10H7ClN2O3 B3033628 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-83-3](/img/structure/B3033628.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Vue d'ensemble

Description

The compound 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the chloromethyl group and the benzoic acid moiety suggests potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been reported, which involves the treatment of benzylcyanide with nitric oxide in basic methanol . Another study describes the synthesis of 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], a condensing agent used for the preparation of various compounds including amides and esters . Additionally, a novel synthetic approach for 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids has been suggested, which involves the oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles was elucidated using spectral methods and X-ray diffraction . Theoretical calculations have also been used to demonstrate the structure of sydnone iminium N-oxides related to 1,2,3-oxadiazoles .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives are known to participate in various chemical reactions. The acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, for instance, yields substituted benzoic acids . Moreover, the reactivity of chloromethyl heterocycles, such as 2-alkyl-5-chloromethyl-1,3,4-oxadiazoles, with thio- and dithiophosphoric acids to form corresponding phosphates has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their functional groups. The stability of these compounds in acidic and basic conditions has been noted, as seen in the pronounced acid/base stability of 3-oxo-1,2,3-oxadiazoles . The solubility, melting points, and reactivity of these compounds can vary significantly depending on the substituents present on the oxadiazole ring.

Applications De Recherche Scientifique

Synthesis Methods

Effective Synthesis Method : A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method yielded the desired compound with a total yield of 90% and can be used for preparing related compounds, including isomeric vic-carbamimidoyl(hetero)aromatic carboxylic acids (Tkachuk et al., 2020).

Synthesis via Selective Oxidation : A new approach was suggested for synthesizing 4and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids. This involved the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a catalytic system based on cobalt acetate, resulting in higher yields and shorter steps compared to previous methods (Krasouskaya et al., 2015).

Applications in Other Fields

Use in Plant Growth Regulators : Research explored synthetic routes to o-carboxyphenyl derivatives of certain heterocyclic compounds, including 2-(5-phenyl-1,2,4-oxadiazol-2-yl)benzoic acid, for testing as plant growth regulators (Harris & Huppatz, 1978).

Solid-phase Synthesis : The synthesis of 3,5-substituted 1,2,4-oxadiazoles on a solid support was described. Benzoic acids bound to the Wang linker on a polystyrene resin are activated and allowed to react with N-hydroxyamidines, converting into 1,2,4-oxadiazoles at 125°C (Sams & Lau, 1999).

Potential Antibacterial and Antitubercular Agents

- Antibacterial and Antitubercular Activities : A study synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems. Some compounds demonstrated significant antibacterial and antitubercular activities (Joshi et al., 2008).

Chemical Properties and Reactions

- Multifunctional Synthon : The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were examined for its potential as a synthon in synthesizing 1,2,5-oxadiazole derivatives. This included studying acylation, oxidation, and reactions with N- and S-nucleophilic reagents (Stepanov et al., 2019).

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .

Result of Action

Benzoic acid derivatives can have various effects depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANSZKTWZSNNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215435 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

CAS RN |

1092400-83-3 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092400-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

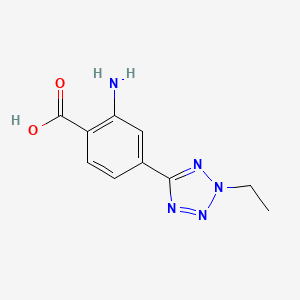

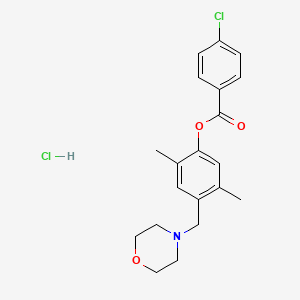

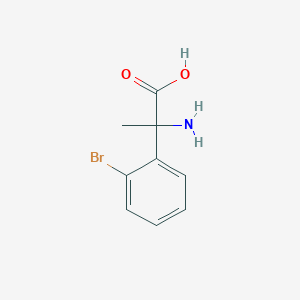

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)

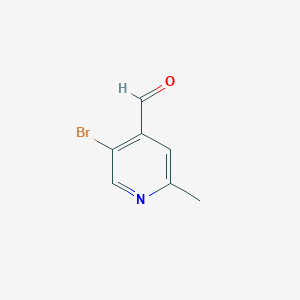

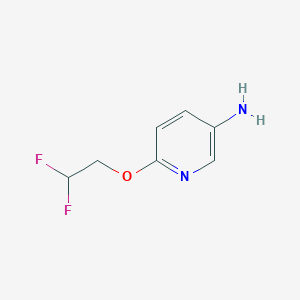

![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

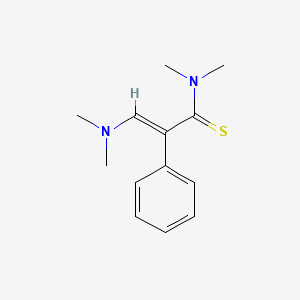

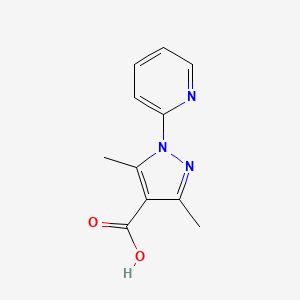

![tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033559.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)